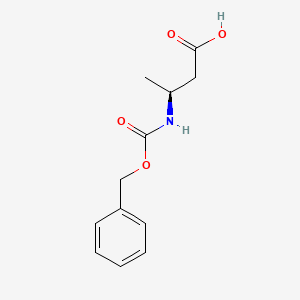

(S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid

Description

Properties

IUPAC Name |

(3S)-3-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-9(7-11(14)15)13-12(16)17-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,16)(H,14,15)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYWJKPFAIAWVHP-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50453082 | |

| Record name | (3S)-3-{[(Benzyloxy)carbonyl]amino}butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50453082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83509-88-0 | |

| Record name | (3S)-3-[[(Phenylmethoxy)carbonyl]amino]butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83509-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-3-{[(Benzyloxy)carbonyl]amino}butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50453082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: (S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid

CAS Number: 83509-88-0

This technical guide provides a comprehensive overview of (S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid, a valuable building block in synthetic organic chemistry, particularly in the fields of medicinal chemistry and peptide synthesis. This document is intended for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound, also known as N-Cbz-L-β-homoalanine, is a white to off-white solid. Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 83509-88-0 | [1] |

| Molecular Formula | C₁₂H₁₅NO₄ | [2] |

| Molecular Weight | 237.25 g/mol | |

| Appearance | White to off-white solid | |

| Purity | Typically >98% | |

| Solubility | Soluble in methanol, ethanol, and dimethylformamide. | |

| Melting Point | 105-107 °C |

Synthetic Protocols

The synthesis of this compound and related N-protected β-amino acids is a critical process in the development of peptidomimetics and other biologically active molecules. Several synthetic routes have been established.

General Synthesis of N-Protected β³-Amino Acids

A common method for the synthesis of N-protected β³-amino acids involves the hydrolysis of corresponding N-protected β³-amino nitriles. This biotransformation can be achieved using nitrilase enzymes.

Experimental Protocol:

-

Reaction Setup: The N-Cbz-β³-amino nitrile derived from L-alanine is suspended in a 0.05 M phosphate buffer.

-

Enzymatic Hydrolysis: The nitrilase enzyme NIT-107 is added to the mixture.

-

Reaction Conditions: The reaction is maintained at a controlled temperature and pH, specific to the enzyme's optimal activity.

-

Monitoring: The progress of the hydrolysis is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Purification: Upon completion, the reaction mixture is acidified, and the product is extracted with an organic solvent. The crude product is then purified by recrystallization or column chromatography to yield the desired N-protected β³-amino acid.[3]

Synthesis via Arndt-Eistert Homologation

Another established method for the synthesis of β-amino acids from α-amino acids is the Arndt-Eistert homologation. This method allows for the extension of the carbon chain of an N-protected α-amino acid.[3]

General Workflow for N-Protected β-Amino Acid Synthesis

References

(S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid molecular weight

An In-Depth Technical Guide on the Molecular Weight of (S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid

For researchers, scientists, and drug development professionals, a precise understanding of the physicochemical properties of a compound is fundamental. This guide provides a detailed breakdown of the molecular weight of this compound, a derivative of 3-aminobutanoic acid.

Molecular Formula

The chemical formula for this compound has been identified as C₁₂H₁₅NO₄.[1][2][3] This formula is the cornerstone for calculating the molecular weight of the compound.

Calculation of Molecular Weight

The molecular weight is determined by the sum of the atomic weights of all atoms in a single molecule. The calculation is based on the molecular formula and the standard atomic weights of the constituent elements.

Atomic Weight Data

The following table outlines the atomic weights for each element present in the compound.

| Element | Symbol | Count | Standard Atomic Weight (amu) | Total Atomic Weight (amu) |

| Carbon | C | 12 | 12.011 | 144.132 |

| Hydrogen | H | 15 | 1.008 | 15.120 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 4 | 15.999 | 63.996 |

Standard atomic weights are based on IUPAC recommendations and may have slight variations depending on the source.[4][5][6][7][8]

Total Molecular Weight

The cumulative molecular weight of this compound is calculated as follows:

(12 × 12.011) + (15 × 1.008) + (1 × 14.007) + (4 × 15.999) = 237.255 amu

This value is often expressed in grams per mole ( g/mol ) for macroscopic calculations. Published resources confirm the molecular weight to be approximately 237.25 g/mol or 237.26 g/mol .[2][3][9]

Visualization of Molecular Weight Calculation

The following diagram illustrates the workflow for calculating the molecular weight from the molecular formula and atomic weights.

Caption: Workflow for calculating the molecular weight.

References

- 1. 83509-88-0|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | C12H15NO4 | CID 11042754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-{[(Benzyloxy)carbonyl]amino}butanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitrogen - Wikipedia [en.wikipedia.org]

- 5. Oxygen - Wikipedia [en.wikipedia.org]

- 6. Hydrogen - Wikipedia [en.wikipedia.org]

- 7. byjus.com [byjus.com]

- 8. Atomic/Molar mass [westfield.ma.edu]

- 9. (R)-3-(((benzyloxy)carbonyl)amino)butanoic acid 97% | CAS: 67843-72-5 | AChemBlock [achemblock.com]

An In-depth Technical Guide to the Chemical Properties of (S)-3-(((Benzyloxy)carbonyl)amino)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid, also known as N-Cbz-(S)-β-homoalanine, is a chiral, non-proteinogenic β-amino acid derivative. The presence of the benzyloxycarbonyl (Cbz or Z) protecting group on the amino function makes it a valuable building block in the synthesis of peptides, peptidomimetics, and other biologically active molecules. Its β-amino acid structure can impart unique conformational properties and resistance to enzymatic degradation in the resulting products. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physicochemical characteristics, a representative synthesis protocol, and a discussion of its potential biological significance.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.

| Property | Value | Source |

| IUPAC Name | (3S)-3-(phenylmethoxycarbonylamino)butanoic acid | [1] |

| Synonyms | N-Cbz-(S)-β-homoalanine, (S)-3-(Carbobenzyloxyamino)butanoic acid | [1][2] |

| CAS Number | 83509-88-0 | [2] |

| Molecular Formula | C₁₂H₁₅NO₄ | [1][2] |

| Molecular Weight | 237.25 g/mol | [1][2] |

| Appearance | White to off-white solid | |

| Melting Point | Not consistently reported; the (R)-enantiomer is reported to melt at 104-106 °C. | |

| Boiling Point | Not available | |

| Solubility | Soluble in methanol, ethanol, and chloroform. | |

| pKa | Predicted to be around 4.42. | |

| Storage | Inert atmosphere, room temperature. | [2] |

Synthesis and Purification

The most common method for the synthesis of this compound is the N-protection of (S)-3-aminobutanoic acid using benzyl chloroformate under Schotten-Baumann conditions. This reaction is typically carried out in a biphasic system or in an aqueous solution with a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: N-Cbz Protection of (S)-3-Aminobutanoic Acid

Materials:

-

(S)-3-Aminobutanoic acid

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

-

Water

-

Diethyl ether or other suitable organic solvent for extraction

-

Hydrochloric acid (HCl), dilute solution for acidification

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: Dissolve (S)-3-aminobutanoic acid in an aqueous solution of sodium carbonate or a mixture of sodium carbonate and sodium bicarbonate. The pH of the solution should be maintained between 9 and 10.

-

Cooling: Cool the solution to 0-5 °C in an ice bath with vigorous stirring.

-

Addition of Cbz-Cl: Slowly add benzyl chloroformate (1.1 to 1.2 equivalents) to the stirred solution. The temperature should be maintained below 10 °C during the addition.

-

Reaction: Allow the reaction to warm to room temperature and continue stirring for several hours or overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Wash the aqueous layer with diethyl ether to remove any unreacted benzyl chloroformate and other non-polar impurities.

-

Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 2 with dilute hydrochloric acid. This will cause the N-Cbz protected amino acid to precipitate.

-

-

Isolation: Collect the precipitated product by vacuum filtration and wash it with cold water.

-

Drying: Dry the product under vacuum.

-

Purification (Optional): If necessary, the product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

Spectral Data (Expected)

¹H NMR Spectroscopy (Expected)

-

Aromatic Protons (C₆H₅): A multiplet in the range of 7.2-7.4 ppm.

-

CH₂ (Benzyl): A singlet or a multiplet around 5.1 ppm.

-

CH (α to NH): A multiplet around 4.0-4.2 ppm.

-

CH₂ (β to NH): A multiplet around 2.4-2.6 ppm.

-

CH₃: A doublet around 1.2 ppm.

-

NH (Amide): A broad singlet or doublet, chemical shift can vary.

-

OH (Carboxylic Acid): A broad singlet, chemical shift can vary significantly depending on the solvent and concentration.

¹³C NMR Spectroscopy (Expected)

-

C=O (Carboxylic Acid): ~175-178 ppm

-

C=O (Carbamate): ~156-158 ppm

-

Aromatic Carbons: ~127-137 ppm

-

CH₂ (Benzyl): ~66-68 ppm

-

CH (α to NH): ~45-48 ppm

-

CH₂ (β to NH): ~38-41 ppm

-

CH₃: ~19-22 ppm

Infrared (IR) Spectroscopy (Expected)

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

-

N-H Stretch (Amide): A moderate band around 3300 cm⁻¹.

-

C-H Stretch (Aromatic and Aliphatic): Multiple sharp bands between 2850-3100 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.

-

C=O Stretch (Carbamate): A strong, sharp band around 1680-1700 cm⁻¹.

-

C-N Stretch and N-H Bend (Amide): Bands in the fingerprint region.

-

C-O Stretch: Bands in the fingerprint region.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific research on the biological activity and involvement in signaling pathways of this compound. However, the broader class of β-amino acids and their derivatives are of significant interest in medicinal chemistry and drug development.

β-Amino acids are known to be incorporated into peptides to create peptidomimetics with enhanced stability against enzymatic degradation. This is because proteases, which are highly specific for α-amino acids, often do not recognize peptide bonds involving β-amino acids.

Derivatives of β-amino acids have been investigated for a range of pharmacological activities, including:

-

Antimicrobial and Antifungal Activity: Some β-amino acid derivatives have shown promise as antimicrobial and antifungal agents.

-

Enzyme Inhibition: The unique structural features of β-amino acids can be exploited to design potent and selective enzyme inhibitors.

-

Neurological Activity: As analogs of neurotransmitters like GABA, some β-amino acids exhibit activity in the central nervous system.

The benzyloxycarbonyl protecting group itself can influence the biological properties of a molecule, often increasing its lipophilicity and potential for membrane permeability.

Further research is required to elucidate the specific biological targets and potential signaling pathway interactions of this compound.

References

An In-depth Technical Guide to the Synthesis of (S)-3-(((Benzyloxy)carbonyl)amino)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid, a valuable chiral building block in the development of pharmaceuticals and other bioactive molecules. The primary synthesis pathway involves the protection of the amino group of (S)-3-aminobutanoic acid using a benzyloxycarbonyl (Cbz) group. This process, a cornerstone of peptide chemistry, ensures the selective reactivity of the carboxylic acid functionality in subsequent synthetic steps.

Core Synthesis Pathway: N-Protection of (S)-3-Aminobutanoic Acid

The most direct and widely utilized method for the synthesis of this compound is the N-protection of the commercially available starting material, (S)-3-aminobutanoic acid. This reaction is typically carried out under Schotten-Baumann conditions, which involve the use of an aqueous basic solution to facilitate the reaction between the amino acid and benzyl chloroformate.[1][2]

The overall transformation is as follows:

Scheme 1: Synthesis of this compound

Caption: General synthesis pathway for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound based on established procedures for the Cbz protection of amino acids.

| Parameter | Value | Reference |

| Starting Material | (S)-3-Aminobutanoic Acid | General Knowledge |

| Protecting Agent | Benzyl Chloroformate (Cbz-Cl) | [1][2] |

| Base | Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH) | [1][2] |

| Solvent | Water / Diethyl Ether or other organic solvents for work-up | [1] |

| Reaction Temperature | 0-5 °C initially, then room temperature | [1] |

| Typical Reaction Time | 2-4 hours | [1] |

| Typical Yield | High (often >90%) | General observation for this reaction type |

| Purification Method | Extraction and acidification-precipitation | [1] |

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound, adapted from established methods for the Cbz protection of amino acids.[1]

Materials:

-

(S)-3-Aminobutanoic acid

-

Benzyl Chloroformate (Cbz-Cl)

-

Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH)

-

Diethyl ether

-

Hydrochloric acid (HCl), concentrated or 1 M

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

-

Ice bath

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Standard laboratory glassware

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve (S)-3-aminobutanoic acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents). Cool the solution to 0-5 °C in an ice bath with vigorous stirring.

-

Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate (1.1 equivalents) dropwise to the cold, stirring solution. Maintain the temperature below 5 °C during the addition to minimize side reactions.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate. Discard the organic layer.

-

Cool the aqueous layer in an ice bath and carefully acidify to pH 2 by the slow addition of concentrated or 1 M hydrochloric acid. A white precipitate of the product should form.

-

-

Extraction: Extract the product from the acidified aqueous solution with ethyl acetate (3 x volume of the aqueous phase).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification (Optional): If necessary, the product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Step-by-step workflow for the synthesis and purification.

Alternative Synthesis of the Chiral β-Amino Acid Core

While the direct protection of (S)-3-aminobutanoic acid is the most straightforward approach, it is noteworthy that various methods exist for the enantioselective synthesis of the β-amino acid itself. One such greener process involves an initial aza-Michael addition followed by an enzymatic resolution.[3] This chemoenzymatic route can produce (S)-3-aminobutanoic acid with high enantiomeric excess.[3] Subsequent N-protection as described above would then yield the target molecule.

This technical guide provides a foundational understanding of the synthesis of this compound. The described protocol, based on well-established chemical principles, offers a reliable method for obtaining this key synthetic intermediate for applications in drug discovery and development. Researchers should always adhere to standard laboratory safety practices when performing these procedures.

References

- 1. benchchem.com [benchchem.com]

- 2. US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols - Google Patents [patents.google.com]

- 3. Towards a greener synthesis of (S)-3-aminobutanoic acid: process development and environmental assessment - Green Chemistry (RSC Publishing) [pubs.rsc.org]

A Technical Guide to (3S)-3-(Phenylmethoxycarbonylamino)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3S)-3-(Phenylmethoxycarbonylamino)butanoic acid, a chiral building block, plays a significant role in the synthesis of complex pharmaceutical agents. This document provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its utility in drug discovery and development. Detailed experimental protocols and structured data are presented to facilitate its use in a research setting.

Chemical Identity and Properties

(3S)-3-(Phenylmethoxycarbonylamino)butanoic acid, also known by its common synonym (S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid, is a derivative of 3-aminobutanoic acid. The benzyloxycarbonyl (Cbz) group serves as a crucial protecting group for the amine functionality, a strategy that has been fundamental in peptide synthesis since its introduction by Bergmann and Zervas.[1]

IUPAC Name: (3S)-3-(phenylmethoxycarbonylamino)butanoic acid[2]

Synonyms: this compound, (S)-3-(CBZ-AMINO)BUTANOIC ACID[2][3]

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅NO₄ | [2][3][4] |

| Molecular Weight | 237.25 g/mol | [2] |

| CAS Number | 83509-88-0 | [2][3] |

| Appearance | White to off-white solid | |

| Melting Point | 74-77 °C | |

| Solubility | Soluble in methanol, ethanol, and dimethylformamide |

Synthesis and Manufacturing

The enantioselective synthesis of (S)-3-aminobutanoic acid derivatives is of significant interest. One greener chemoenzymatic process involves an initial aza-Michael addition, followed by enzymatic resolution using Candida antarctica lipase B, hydrolysis, and subsequent removal of the N-benzyl moiety. This method achieves an excellent enantiomeric excess of 99% and an overall yield of 28%.[5]

A general laboratory-scale synthesis of the title compound can be achieved through the reaction of (S)-3-aminobutanoic acid with benzyl chloroformate in the presence of a base.

Experimental Protocol: Synthesis of this compound

Materials:

-

(S)-3-Aminobutanoic acid

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve (S)-3-aminobutanoic acid (1.0 eq) in a 1:1 mixture of dioxane and water containing sodium bicarbonate (2.5 eq).

-

Cool the solution to 0 °C in an ice bath.

-

Add benzyl chloroformate (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Remove the dioxane under reduced pressure.

-

Wash the aqueous residue with ethyl acetate to remove any unreacted benzyl chloroformate.

-

Acidify the aqueous layer to pH 2 with 1 M HCl at 0 °C.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or column chromatography.

Workflow for the Synthesis of this compound

Caption: General workflow for the synthesis of the title compound.

Applications in Drug Discovery and Development

This compound and its derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules.[6] The presence of the chiral center and the protected amine makes it a key building block for creating peptidomimetics and other complex structures.

Peptidomimetics and Enzyme Inhibitors

The incorporation of this non-natural amino acid derivative into peptide chains can enhance resistance to enzymatic degradation.[1] The bulky Cbz group can shield the amide bond from protease activity, while the methyl group introduces conformational constraints that can mimic natural peptide secondary structures.[1] This makes it a valuable component in the design of enzyme inhibitors and receptor ligands.

Chiral Building Block for Complex Molecules

Derivatives of butanoic acid have shown potential as anticancer and anti-inflammatory agents. The carboxylic acid handle of this compound allows for the synthesis of diverse libraries of amide and ester derivatives for screening against various biological targets.

Logical Relationship of Compound Utility

References

- 1. Buy (R)-3-(((Benzyloxy)carbonyl)(methyl)amino)butanoic acid [smolecule.com]

- 2. This compound | C12H15NO4 | CID 11042754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 83509-88-0|this compound|BLD Pharm [bldpharm.com]

- 4. (R)-3-(((benzyloxy)carbonyl)amino)butanoic acid 97% | CAS: 67843-72-5 | AChemBlock [achemblock.com]

- 5. Towards a greener synthesis of (S)-3-aminobutanoic acid: process development and environmental assessment - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. eurekaselect.com [eurekaselect.com]

Technical Guide: Spectroscopic and Synthetic Data of (S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) data and synthetic protocols for (S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid, a key chiral building block in synthetic organic chemistry and drug discovery. The information is presented to facilitate its use in research and development settings.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. Below are the tabulated ¹H and ¹³C NMR data for this compound.

Table 1: ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.39 - 7.29 | m | 5H, Ar-H | |

| 5.10 | s | 2H, -O-CH ₂-Ph | |

| 4.15 - 4.05 | m | 1H, CH -NH | |

| 2.54 | d | 6.4 | 2H, -CH ₂-COOH |

| 1.21 | d | 6.8 | 3H, -CH-CH ₃ |

Solvent: CDCl₃. Spectrometer frequency: 400 MHz.

Table 2: ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 177.0 | C =O (Carboxylic Acid) |

| 155.8 | C =O (Carbamate) |

| 136.6 | Ar-C (Quaternary) |

| 128.5 | Ar-C H |

| 128.1 | Ar-C H |

| 128.0 | Ar-C H |

| 66.8 | -O-C H₂-Ph |

| 45.4 | C H-NH |

| 41.5 | -C H₂-COOH |

| 20.6 | -CH-C H₃ |

Solvent: CDCl₃. Spectrometer frequency: 100 MHz.

Experimental Protocols

A general experimental protocol for the synthesis and subsequent NMR analysis of this compound is outlined below.

Synthesis of this compound

A common method for the synthesis of this compound involves the protection of the amino group of (S)-3-aminobutanoic acid with a benzyloxycarbonyl (Cbz or Z) group.

Materials:

-

(S)-3-aminobutanoic acid

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃) or other suitable base

-

Dioxane and Water

-

Diethyl ether or Ethyl acetate

-

Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve (S)-3-aminobutanoic acid in an aqueous solution of sodium bicarbonate.

-

Cool the solution in an ice bath.

-

Add benzyl chloroformate dropwise to the stirred solution, maintaining the temperature at 0-5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

-

Acidify the aqueous layer with cold, dilute hydrochloric acid to a pH of approximately 2.

-

Extract the product into ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization or column chromatography.

NMR Sample Preparation and Analysis

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the purified this compound for ¹H NMR analysis, or 20-50 mg for ¹³C NMR analysis.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial. Tetramethylsilane (TMS) can be used as an internal standard (0 ppm).

-

Transfer the solution into a clean 5 mm NMR tube.

Data Acquisition:

-

Acquire the ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

-

For ¹H NMR, typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans.

-

For ¹³C NMR, typical parameters include a 45° pulse width, a relaxation delay of 2 seconds, and the acquisition of 1024 or more scans with proton decoupling.

Logical Workflow

The following diagram illustrates the general workflow from synthesis to spectroscopic analysis of this compound.

(S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid spectroscopic analysis

An In-depth Technical Guide to the Spectroscopic Analysis of (S)-3-(((Benzyloxy)carbonyl)amino)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chiral, N-protected amino acid derivative. The benzyloxycarbonyl (Cbz or Z) group serves as a crucial protecting group in peptide synthesis and other areas of organic chemistry.[1][2] A thorough spectroscopic analysis is essential for confirming the identity, purity, and structural integrity of this compound after synthesis or before its use in further applications. This guide provides a detailed overview of the expected spectroscopic characteristics of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). The data presented herein are predicted based on the analysis of its constituent functional groups and comparison with structurally similar molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data from various spectroscopic analyses of the title compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| ~10-12 | Broad Singlet | 1H | H -O (Carboxylic Acid) | Position is concentration-dependent and may exchange with D₂O. |

| ~7.35 | Multiplet | 5H | Ar-H (Phenyl) | A complex multiplet typical for a monosubstituted benzene ring. |

| ~5.2-5.4 | Doublet / Broad Singlet | 1H | NH (Amide) | Coupling to H-3 may be observed. Broadness due to exchange. |

| ~5.10 | Singlet | 2H | CH₂ -Ph (Benzyl) | Characteristic singlet for the benzylic protons of the Cbz group. |

| ~4.1-4.3 | Multiplet | 1H | H -3 (CH-N) | Chiral center proton, coupled to H-2 and H-4. |

| ~2.55 | Doublet of Doublets | 2H | H -2 (CH₂-COOH) | Diastereotopic protons adjacent to the chiral center, coupled to H-3. |

| ~1.25 | Doublet | 3H | H -4 (CH₃) | Coupled to H-3, with a typical J-coupling of ~7 Hz. |

Note: Predicted chemical shifts are based on established values for similar structural motifs.[3][4]

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

| Chemical Shift (δ) ppm | Carbon Atom Assignment | Notes |

| ~177-179 | C =O (Carboxylic Acid) | The chemical shift for carboxylic acid carbons is typically in this downfield region.[5] |

| ~156-157 | C =O (Carbamate) | Carbonyl carbon of the Cbz protecting group.[6] |

| ~136-137 | Ar-C (Quaternary) | The ipso-carbon of the phenyl ring attached to the benzylic CH₂. |

| ~128.0-128.8 | Ar-C H (Phenyl) | Signals for the ortho, meta, and para carbons of the phenyl ring.[7] |

| ~67 | C H₂-Ph (Benzyl) | Benzylic carbon of the Cbz group. |

| ~46-48 | C H-N (C-3) | The carbon atom of the chiral center. |

| ~40-42 | C H₂-COOH (C-2) | Carbon adjacent to the carboxylic acid. |

| ~20-22 | C H₃ (C-4) | Methyl group carbon. |

Note: Predicted chemical shifts are based on typical values for amino acid derivatives and benzoic acid derivatives.[6][7]

Table 3: Predicted FTIR Spectroscopic Data

Sample Preparation: KBr pellet or thin film

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Notes |

| 3500-2500 (broad) | O-H stretch | Carboxylic Acid | A very broad absorption characteristic of hydrogen-bonded -OH in carboxylic acid dimers.[8] |

| ~3330 (broad) | N-H stretch | Amide | Moderate absorption, often overlaps with the broad O-H stretch. |

| ~3030 | C-H stretch (sp²) | Aromatic | Aromatic C-H stretching vibrations. |

| 2980-2850 | C-H stretch (sp³) | Alkyl | Aliphatic C-H stretching from the butanoic acid backbone. |

| ~1715 (strong) | C=O stretch | Carboxylic Acid | Strong, sharp absorption for the acid carbonyl. |

| ~1690 (strong) | C=O stretch | Amide (Carbamate) | Strong absorption for the carbamate carbonyl, often referred to as the "Amide I" band. |

| ~1530 (medium) | N-H bend | Amide | The "Amide II" band, resulting from N-H bending and C-N stretching. |

| 1470-1450 | C=C stretch | Aromatic | Characteristic aromatic ring vibrations. |

| ~1250 (strong) | C-O stretch | Carboxylic Acid / Carbamate | Strong absorption due to stretching of C-O bonds. |

Note: Frequencies are based on typical values for N-protected amino acids and carboxylic acids.[8][9]

Table 4: Predicted Mass Spectrometry Data

Ionization Method: Electrospray Ionization (ESI+)

| m/z Value | Ion | Fragmentation Pathway | Notes |

| 238.1 | [M+H]⁺ | Molecular Ion | Protonated molecule (C₁₂H₁₅NO₄ + H⁺). |

| 220.1 | [M+H - H₂O]⁺ | Loss of Water | Dehydration of the parent ion. |

| 194.1 | [M+H - CO₂]⁺ | Loss of Carbon Dioxide | Decarboxylation from the carboxylic acid group. |

| 144.1 | [M+H - C₇H₇O]⁺ | Loss of Benzyl Group | Cleavage of the benzyl group. |

| 108.1 | [C₇H₈O]⁺ | Benzyl Alcohol Ion | Formation of a stable benzyl alcohol radical cation. |

| 91.1 | [C₇H₇]⁺ | Tropylium Ion | A very common and stable fragment in the mass spectra of benzyl-containing compounds.[10] |

Note: Fragmentation patterns are predicted based on the known behavior of benzyloxycarbonyl-protected amino acids under mass spectrometry conditions.[10][11]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments to elucidate the molecular structure.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). For ¹³C NMR, a more concentrated solution (20-50 mg) may be required for a better signal-to-noise ratio.[6]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[6]

-

¹H NMR Parameters: Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Parameters: Use a standard proton-decoupled pulse sequence. A longer acquisition time and a larger number of scans (e.g., 1024 or more) are typically necessary due to the low natural abundance of the ¹³C isotope.[6]

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline corrections.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Background Spectrum: Place the empty sample holder (or a pure KBr pellet) in the spectrometer and run a background scan to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Spectrum: Place the sample pellet in the holder and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the major absorption bands and assign them to the corresponding functional group vibrations (e.g., O-H, N-H, C=O, C-O).

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and gain structural information from its fragmentation pattern.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile/water mixture, often with a small amount of formic acid to promote protonation.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.

-

Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) via a syringe pump.

-

MS1 Scan: Acquire a full scan mass spectrum (MS1) in positive ion mode to identify the protonated molecular ion [M+H]⁺. This confirms the molecular weight of the compound (237.25 g/mol ).[12]

-

Tandem MS (MS/MS): Select the [M+H]⁺ ion (m/z 238.1) for fragmentation using collision-induced dissociation (CID). In this process, the selected ion is collided with an inert gas (e.g., argon or nitrogen) to induce fragmentation.[13]

-

Data Analysis: Analyze the resulting MS/MS spectrum to identify the major fragment ions. Elucidate the fragmentation pathways to confirm the structural components of the molecule.[13]

Workflow Visualization

The general workflow for the spectroscopic characterization of a synthesized chemical compound like this compound is illustrated below.

Caption: General workflow for spectroscopic analysis.

References

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. mdpi.com [mdpi.com]

- 4. DL-3-Aminobutyric acid(2835-82-7) 1H NMR spectrum [chemicalbook.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. mdpi.com [mdpi.com]

- 7. faculty.fiu.edu [faculty.fiu.edu]

- 8. jofamericanscience.org [jofamericanscience.org]

- 9. researchgate.net [researchgate.net]

- 10. The mass spectra of amino-acid and peptide derivatives. I. Benzyloxycarbonyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. osti.gov [osti.gov]

- 12. This compound | C12H15NO4 | CID 11042754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. verifiedpeptides.com [verifiedpeptides.com]

An In-depth Technical Guide to (S)-3-(((Benzyloxy)carbonyl)amino)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid, a derivative of the non-proteinogenic amino acid (S)-3-aminobutanoic acid, represents a key building block in synthetic organic chemistry and medicinal chemistry. The introduction of the benzyloxycarbonyl (Cbz) protecting group, a foundational strategy in peptide synthesis developed by Max Bergmann and Leonidas Zervas in the 1930s, enabled the controlled formation of peptide bonds.[1] The synthesis and application of Cbz-protected non-natural amino acids like this compound is a direct extension of this revolutionary work. This compound is of significant interest due to its chiral nature and its potential for incorporation into peptidomimetics and other complex molecular architectures, which can lead to enhanced stability, bioavailability, and specific biological activities.[1] Preliminary studies on related compounds suggest potential antimicrobial properties and roles as inhibitors in certain biochemical pathways.[1]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C12H15NO4 | [2][3][4] |

| Molecular Weight | 237.25 g/mol | [2] |

| CAS Number | 83509-88-0 | [5] |

| Purity | 95% | [5] |

| Appearance | Rod-like colorless crystals | [2] |

Crystal Structure Data

The crystal structure of this compound has been determined by X-ray diffraction.

| Parameter | Value |

| Crystal System | Monoclinic |

| a | 23.1413 (7) Å |

| b | 4.9589 (4) Å |

| c | 11.0879 (6) Å |

| β | 103.075 (6)° |

| V | 1239.41 (13) ų |

| Z | 4 |

Table data sourced from reference[2].

Experimental Protocols

General Synthesis of this compound

This protocol describes a standard method for the N-protection of (S)-3-aminobutanoic acid using benzyl chloroformate.

Materials:

-

(S)-3-aminobutanoic acid

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium carbonate (Na2CO3) or Sodium hydroxide (NaOH)

-

Dioxane or Tetrahydrofuran (THF)

-

Water

-

Diethyl ether or Ethyl acetate

-

Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

-

Dissolution: Dissolve (S)-3-aminobutanoic acid in an aqueous solution of sodium carbonate or sodium hydroxide in a reaction flask. Cool the solution to 0 °C in an ice bath.

-

Addition of Protecting Group: While stirring vigorously, slowly and simultaneously add benzyl chloroformate and an additional equivalent of the base solution. Maintain the temperature at 0 °C and ensure the pH of the reaction mixture remains basic.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours or overnight until the reaction is complete (monitored by TLC).

-

Work-up:

-

Wash the reaction mixture with diethyl ether or ethyl acetate to remove any unreacted benzyl chloroformate and benzyl alcohol.

-

Acidify the aqueous layer to a pH of approximately 2 with cold hydrochloric acid. The product should precipitate out as a white solid or oil.

-

Extract the product with ethyl acetate.

-

-

Purification:

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

-

Visualizations

Synthesis Workflow

Caption: A workflow diagram illustrating the synthesis of this compound.

Role in Peptide Synthesis

Caption: A diagram showing the role of Cbz-protected amino acids in peptide synthesis.

References

- 1. Buy (R)-3-(((Benzyloxy)carbonyl)(methyl)amino)butanoic acid [smolecule.com]

- 2. 3-{[(Benzyloxy)carbonyl]amino}butanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C12H15NO4 | CID 11042754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (R)-3-(((benzyloxy)carbonyl)amino)butanoic acid 97% | CAS: 67843-72-5 | AChemBlock [achemblock.com]

- 5. chemuniverse.com [chemuniverse.com]

In-Depth Technical Guide on the Chirality of (S)-3-(((Benzyloxy)carbonyl)amino)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid, also known as N-Cbz-(S)-β-homoalanine, is a chiral non-proteinogenic β-amino acid derivative. Its structure incorporates a chiral center at the C3 carbon, conferring specific three-dimensional and optical properties that are of significant interest in medicinal chemistry and drug development. The benzyloxycarbonyl (Cbz) protecting group on the amino function enhances the molecule's stability and utility as a building block in the synthesis of peptides and other complex organic molecules.[1] This guide provides a comprehensive technical overview of the chirality of this compound, including its synthesis, analytical characterization, and potential, though not yet fully elucidated, biological relevance.

Molecular Structure and Chirality

The chirality of this compound originates from the tetrahedral carbon atom at the 3-position of the butanoic acid chain. This carbon is bonded to four different substituents: a hydrogen atom, a methyl group, a carboxylic acid group, and a benzyloxycarbonylamino group. The "(S)" designation in its name denotes the specific spatial arrangement of these substituents according to the Cahn-Ingold-Prelog priority rules.

Synthesis and Stereochemical Control

The enantiomerically pure this compound is typically synthesized from its precursor, (S)-3-aminobutanoic acid. The key step in preserving the stereochemistry is the protection of the amino group with a benzyloxycarbonyl group.

General Synthetic Protocol

A common method for the N-protection of amino acids involves the reaction of the amino acid with benzyl chloroformate under alkaline conditions. This reaction, known as the Schotten-Baumann reaction, is widely used in peptide synthesis.

Reaction:

(S)-3-aminobutanoic acid + Benzyl chloroformate → this compound + HCl

Experimental Workflow for Synthesis:

Caption: General workflow for the synthesis of this compound.

Physicochemical and Chiral Properties

The introduction of the Cbz group significantly alters the physicochemical properties of the parent β-amino acid, increasing its lipophilicity and enabling its use in organic synthesis. The chirality of the molecule is a key determinant of its biological activity and its interactions with other chiral molecules.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₅NO₄ |

| Molecular Weight | 237.25 g/mol |

| IUPAC Name | (3S)-3-(phenylmethoxycarbonylamino)butanoic acid |

| CAS Number | 83509-88-0 |

Data sourced from PubChem CID 11042754.[2]

Table 2: Chiral Properties

| Property | Value |

| Chiral Center | C3 |

| Configuration | (S) |

| Specific Rotation [α] | Data not available in searched literature |

Experimental Protocols for Chiral Analysis

The determination of the enantiomeric purity and the confirmation of the absolute configuration of this compound are crucial for its application in drug development. The following are detailed methodologies for key experiments.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers and determining the enantiomeric excess (e.e.) of a chiral compound. For N-protected β-amino acids, polysaccharide-based or macrocyclic antibiotic-based chiral stationary phases (CSPs) are often effective.

Experimental Protocol:

-

Column: A chiral stationary phase column, such as one based on cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H) or a macrocyclic glycopeptide (e.g., Astec CHIROBIOTIC™ T).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). A small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) may be required to improve peak shape and resolution.

-

Flow Rate: Typically 0.5-1.5 mL/min.

-

Detection: UV detection at a wavelength where the benzyloxycarbonyl group absorbs (e.g., 210-230 nm).

-

Sample Preparation: Dissolve a known concentration of the sample in the mobile phase or a compatible solvent.

-

Analysis: Inject the sample onto the column and record the chromatogram. The retention times of the (S) and (R) enantiomers will differ, allowing for their separation and quantification to determine the enantiomeric excess.

Workflow for Chiral HPLC Analysis:

References

Methodological & Application

Application Notes and Protocols: Synthesis of (S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid is a valuable chiral building block in the synthesis of various pharmaceutical compounds and complex organic molecules. The benzyloxycarbonyl (Cbz) protecting group offers stability under a range of reaction conditions and can be readily removed when needed, making it a cornerstone in peptide synthesis and medicinal chemistry. This document provides a detailed protocol for the synthesis of this compound, starting from the commercially available (S)-3-aminobutanoic acid. The procedure involves the protection of the amino group using benzyl chloroformate under aqueous basic conditions.

Introduction

The synthesis of enantiomerically pure amino acids and their derivatives is of significant interest in drug discovery and development. The (S)-enantiomer of 3-aminobutanoic acid, when protected with a Cbz group, becomes a versatile intermediate for the construction of peptidic and non-peptidic structures. The Cbz group, introduced by Bergmann and Zervas in the 1930s, revolutionized peptide synthesis by providing a reliable method for the temporary protection of amine functionalities[1]. This protocol outlines a standard and efficient method for the preparation of this compound.

Experimental Protocol

This protocol details the N-protection of (S)-3-aminobutanoic acid using benzyl chloroformate.

Materials and Equipment:

-

(S)-3-Aminobutanoic acid

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium carbonate (Na₂CO₃)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

pH paper or pH meter

Procedure:

-

Dissolution of Starting Material: In a 250 mL round-bottom flask, dissolve (S)-3-aminobutanoic acid (1.0 eq) and sodium carbonate (2.5 eq) in deionized water (a concentration of approximately 0.5 M with respect to the amino acid).

-

Cooling: Cool the solution to 0 °C in an ice bath with gentle stirring.

-

Addition of Protecting Agent: While maintaining the temperature at 0 °C, slowly add benzyl chloroformate (1.1 eq) dropwise to the reaction mixture over a period of 30 minutes. Ensure the pH of the solution remains basic (pH > 8) throughout the addition. If necessary, add more sodium carbonate solution.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the aqueous layer with ethyl acetate (2 x 50 mL) to remove any unreacted benzyl chloroformate and benzyl alcohol. Discard the organic layers.

-

Carefully acidify the aqueous layer to pH 2-3 with 1 M HCl while cooling in an ice bath. A white precipitate should form.

-

Extract the product from the acidified aqueous layer with ethyl acetate (3 x 75 mL).

-

Combine the organic extracts and wash with brine (1 x 50 mL).

-

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product, which often solidifies upon concentration, can be further purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes to afford the pure this compound.

Data Presentation

| Parameter | Value |

| Starting Material | (S)-3-Aminobutanoic acid |

| Molecular Formula of Product | C₁₂H₁₅NO₄ |

| Molecular Weight of Product | 237.26 g/mol |

| Typical Yield | 85-95% |

| Purity (by NMR/HPLC) | >97% |

| Appearance | White solid |

Synthesis Workflow

The synthesis of this compound is a straightforward N-protection reaction. The workflow is depicted below.

Caption: Synthetic workflow for the preparation of this compound.

References

Application Notes and Protocols for the Chiral Synthesis of (S)-3-(((Benzyloxy)carbonyl)amino)butanoic Acid

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the chiral synthesis of (S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid, a valuable chiral building block in the development of pharmaceuticals. The synthetic strategy detailed herein is a chemoenzymatic approach, which ensures high enantioselectivity and aligns with the principles of green chemistry. The core of this method involves an initial aza-Michael addition to form a racemic intermediate, followed by a highly selective enzymatic kinetic resolution using Candida antarctica lipase B (CAL-B). The resulting enantiopure (S)-3-aminobutanoic acid is then protected with a benzyloxycarbonyl (Cbz) group to yield the final product. This protocol offers a robust and scalable route to the target molecule with an excellent enantiomeric excess.

Synthetic Strategy Overview

The synthesis of this compound is accomplished through a four-step sequence starting from readily available prochiral precursors. The overall process is designed to be efficient and environmentally conscious, minimizing the need for chromatographic purification in the initial stages.

The key steps are:

-

Aza-Michael Addition: Formation of racemic ethyl 3-(benzylamino)butanoate from ethyl crotonate and benzylamine.

-

Enzymatic Kinetic Resolution: Selective acylation of the (R)-enantiomer of ethyl 3-(benzylamino)butanoate using Candida antarctica lipase B, leaving the desired (S)-enantiomer unreacted.

-

Hydrolysis and Deprotection: Conversion of the unreacted (S)-ethyl 3-(benzylamino)butanoate to (S)-3-aminobutanoic acid through hydrolysis of the ester and hydrogenolysis of the N-benzyl group.

-

N-Cbz Protection: Introduction of the benzyloxycarbonyl (Cbz) protecting group onto the amino functionality of (S)-3-aminobutanoic acid to afford the final product.

Experimental Workflow

Caption: Chemoenzymatic synthesis workflow.

Quantitative Data Summary

The following table summarizes the typical yields and enantiomeric excess (ee) achieved in the chemoenzymatic synthesis of (S)-3-aminobutanoic acid, the precursor to the final product. The overall yield for the formation of (S)-3-aminobutanoic acid is reported to be 28% with an excellent enantiomeric excess of 99%.

| Step | Product | Yield | Enantiomeric Excess (ee) | Reference |

| Aza-Michael Addition & Enzymatic Resolution | (S)-3-Aminobutanoic Acid | 28% (overall) | >99% | [1] |

| N-Cbz Protection | This compound | ~90% | >99% (expected) | [2] |

Detailed Experimental Protocols

Protocol 1: Synthesis of Racemic Ethyl 3-(benzylamino)butanoate (Aza-Michael Addition)

This protocol describes the synthesis of the racemic precursor for the enzymatic resolution.

Materials:

-

Ethyl crotonate

-

Benzylamine

-

Acidic alumina (optional, as catalyst)

-

Solvent (e.g., solvent-free or a minimal amount of a non-polar solvent)

-

Standard laboratory glassware for reflux and stirring

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl crotonate (1.0 equivalent) and benzylamine (1.5 equivalents).

-

If using a catalyst, add acidic alumina (e.g., 200 mol%).

-

Heat the reaction mixture to reflux with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a catalyst was used, remove it by filtration, washing with a suitable solvent (e.g., ethyl acetate/hexane mixture).

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure racemic ethyl 3-(benzylamino)butanoate.

Protocol 2: Enzymatic Kinetic Resolution of Ethyl 3-(benzylamino)butanoate

This protocol details the selective acylation of the (R)-enantiomer, leaving the desired (S)-enantiomer.

Materials:

-

Racemic ethyl 3-(benzylamino)butanoate

-

Immobilized Candida antarctica lipase B (CAL-B, e.g., Novozym 435)

-

Acyl donor (e.g., ethyl butyrate or butyl butanoate)

-

Anhydrous organic solvent (e.g., diisopropyl ether or solvent-free)

Procedure:

-

In a dry flask, dissolve racemic ethyl 3-(benzylamino)butanoate in the chosen solvent (or use neat acyl donor).

-

Add immobilized CAL-B to the mixture.

-

Add the acyl donor.

-

Stir the suspension at a controlled temperature (e.g., 30-45 °C).

-

Monitor the reaction progress by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining (S)-ester. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the acylated (R)-amide and the unreacted (S)-ester.

-

Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

-

The filtrate contains the unreacted (S)-ethyl 3-(benzylamino)butanoate and the acylated (R)-enantiomer. These can be separated by standard purification techniques if necessary, though for the subsequent steps, direct use after removal of the acylated product may be possible.

Protocol 3: Synthesis of (S)-3-Aminobutanoic Acid (Hydrolysis and Hydrogenolysis)

This protocol describes the conversion of the enantiopure ester to the free amino acid.

Materials:

-

(S)-Ethyl 3-(benzylamino)butanoate

-

Lithium hydroxide (LiOH) or other suitable base for hydrolysis

-

Methanol/Water or THF/Water solvent system

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas (H₂)

-

Hydrochloric acid (HCl) for acidification

Procedure: Part A: Hydrolysis

-

Dissolve (S)-ethyl 3-(benzylamino)butanoate in a mixture of methanol and water.

-

Add LiOH (e.g., 2 equivalents) and stir the mixture at room temperature until the ester is fully hydrolyzed (monitor by TLC).

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Acidify the aqueous solution to a neutral pH and extract any organic impurities.

-

The aqueous solution containing the lithium salt of (S)-3-(benzylamino)butanoic acid is used directly in the next step.

Part B: Hydrogenolysis

-

To the aqueous solution of (S)-3-(benzylamino)butanoic acid, add 10% Pd/C catalyst.

-

Place the reaction vessel under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction until the debenzylation is complete (TLC).

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric and should be handled with care while wet.

-

Concentrate the filtrate under reduced pressure to obtain crude (S)-3-aminobutanoic acid. The product can be purified by recrystallization if necessary.

Protocol 4: Synthesis of this compound (N-Cbz Protection)

This protocol details the final protection step using Schotten-Baumann conditions.[1]

Materials:

-

(S)-3-Aminobutanoic acid

-

Sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃)

-

Benzyl chloroformate (Cbz-Cl)

-

Water

-

Diethyl ether or other organic solvent for washing

-

Hydrochloric acid (HCl) for acidification

-

Ethyl acetate for extraction

Procedure:

-

Dissolve (S)-3-aminobutanoic acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents).

-

Cool the solution in an ice bath to 0-5 °C.

-

While stirring vigorously, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

-

Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[1]

-

Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. The product will precipitate out of the solution.[1]

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a white solid.

Signaling Pathways and Logical Relationships

The logical relationship between the key stages of the synthesis is depicted below, highlighting the transformation of the starting materials through the key intermediates to the final product.

Caption: Logical flow of the chiral synthesis.

References

Application Notes and Protocols for the Use of (S)-3-(((Benzyloxy)carbonyl)amino)butanoic Acid in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid, also known as N-Cbz-L-β-homoalanine, is a non-proteinogenic β-amino acid that serves as a valuable building block in solid-phase peptide synthesis (SPPS). Its incorporation into peptide sequences can induce stable secondary structures, such as helices and turns, and enhance resistance to proteolytic degradation. These properties make peptides containing this residue attractive candidates for developing novel therapeutics, particularly those targeting protein-protein interactions. The benzyloxycarbonyl (Cbz or Z) protecting group on the nitrogen atom is orthogonal to the commonly used Fmoc/tBu and Boc/Bzl strategies in SPPS, offering flexibility in synthetic design.

This document provides detailed application notes and experimental protocols for the successful incorporation of this compound into peptide chains using manual and automated SPPS techniques.

Data Presentation

The efficiency of incorporating this compound can be influenced by the coupling reagent, reaction time, and the nature of the resin-bound peptide. While specific quantitative data for this exact β-amino acid is not extensively published, the following table summarizes typical coupling efficiencies and crude purities observed for the incorporation of N-Cbz protected β-amino acids in SPPS using HBTU as the coupling agent.

| Amino Acid | Coupling Reagent | Coupling Time (h) | Crude Peptide Purity (%) | Coupling Yield (%) | Reference |

| N-Cbz-β-alanine | HBTU/DIPEA | 2 | >85 | >95 | Generic SPPS Protocols |

| N-Cbz-(S)-3-aminobutanoic acid | HBTU/DIPEA | 2-4 | >80 | >90 | Estimated based on similar structures |

| N-Cbz-β-homophenylalanine | HBTU/DIPEA | 4 | >80 | >90 | Estimated based on similar structures |

Note: Coupling yields are often monitored qualitatively during synthesis using the Kaiser test. Quantitative yields and purity are typically determined post-synthesis by HPLC and mass spectrometry analysis of the crude peptide.

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol describes the manual coupling of this compound to a growing peptide chain on a solid support.

Materials:

-

Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin)

-

This compound

-

Coupling reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: DMF (N,N-Dimethylformamide)

-

Deprotection solution: 20% piperidine in DMF

-

Washing solvents: DCM (Dichloromethane), Methanol

-

Kaiser test kit

-

Cleavage cocktail: e.g., 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the deprotection solution (20% piperidine in DMF) to the resin.

-

Agitate for 20 minutes.

-

Drain the solution and repeat the deprotection step for 5 minutes.

-

Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

-

-

Kaiser Test (Optional): Perform a Kaiser test on a few beads of resin to confirm the presence of free primary amines (a positive test will result in a blue color).

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

-

Add DIPEA (6 eq.) to the solution and vortex for 1-2 minutes to pre-activate the amino acid.

-

Drain the DMF from the resin and add the activated amino acid solution.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

-

Monitoring the Coupling Reaction:

-

Perform a Kaiser test after 2 hours. A negative result (yellow beads) indicates complete coupling.

-

If the test is positive, continue the coupling for an additional 1-2 hours or perform a double coupling.

-

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (5x), DCM (3x), and Methanol (3x).

-

Chain Elongation: Repeat steps 2-6 for the subsequent amino acids in the peptide sequence.

-

Cleavage and Deprotection:

-

After the final amino acid coupling, wash the resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the peptide.

-

Precipitate the crude peptide in cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

-

Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.[1][2]

Protocol 2: Automated Solid-Phase Peptide Synthesis

The incorporation of this compound can be readily adapted for automated peptide synthesizers. The following is a general guideline.

Parameters for Automated Synthesizer:

-

Amino Acid: this compound (prepared as a solution in DMF).

-

Activator: HBTU solution in DMF.

-

Activator Base: DIPEA in NMP or DMF.

-

Coupling Time: 2-4 hours. A double coupling cycle is recommended for this sterically hindered amino acid.

-

Deprotection: 20% piperidine in DMF.

-

Washing Solvents: DMF, DCM.

The standard cycles for Fmoc-SPPS on the automated synthesizer should be followed, with the extended coupling time for the title amino acid programmed into the synthesis protocol.

Visualizations

Experimental Workflow for SPPS

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Application in Targeting Protein-Protein Interactions: Inhibition of Bcl-2

Peptides containing β-amino acids can mimic the α-helical BH3 domain of pro-apoptotic proteins (e.g., Bak, Bad, Bim) and disrupt their interaction with anti-apoptotic proteins like Bcl-2. This disruption can trigger the intrinsic apoptosis pathway, making it a promising strategy for cancer therapy.[3][4][5]

Caption: Inhibition of Bcl-2 by a β-peptide mimetic to induce apoptosis.

References

- 1. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]

- 2. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]

- 3. Multiple Functions of BCL-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Peptides derived from BH3 domains of Bcl-2 family members: a comparative analysis of inhibition of Bcl-2, Bcl-x(L) and Bax oligomerization, induction of cytochrome c release, and activation of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibitors of the anti-apoptotic Bcl-2 proteins: a patent review - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: (S)-3-(((Benzyloxy)carbonyl)amino)butanoic Acid as a Versatile Chiral Building Block

**(S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid is a valuable chiral building block in synthetic organic chemistry, particularly in the development of pharmaceutical agents. Its structure, featuring a protected amine and a carboxylic acid on a chiral butane backbone, makes it an ideal starting material for the synthesis of complex molecules with defined stereochemistry. This document provides detailed application notes and experimental protocols for its use, with a focus on its role in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors.

Key Applications

The primary application of this compound lies in its use as a precursor for the synthesis of β-amino acids and their derivatives. These motifs are crucial components of various biologically active compounds.

-

Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: This building block is instrumental in the synthesis of gliptins, a class of drugs used for the treatment of type 2 diabetes.[1][2] A notable example is Sitagliptin, where a derivative of this acid forms a key part of the final drug structure.[3][4] The β-amino acid structure is crucial for the inhibitor's affinity to the DPP-4 enzyme.[1]

-

Peptide Synthesis: The protected amino acid structure allows for its incorporation into peptide chains, particularly for the synthesis of β-peptides, which can exhibit unique biological activities.[5] The benzyloxycarbonyl (Cbz) protecting group is a well-established protecting group in peptide synthesis.[6]

Physicochemical Properties

| Property | Value |

| Molecular Formula | C12H15NO4[7] |

| Molecular Weight | 237.25 g/mol [8] |

| CAS Number | 83509-88-0[9] |

| Appearance | White to off-white solid |

| Purity | Typically >95% |

Experimental Protocols

Protocol 1: Amide Coupling for the Synthesis of a DPP-4 Inhibitor Precursor

This protocol describes the coupling of this compound with a heterocyclic amine, a key step in the synthesis of many DPP-4 inhibitors.

Experimental Workflow:

Caption: Workflow for amide coupling.

Materials:

-

This compound

-

Heterocyclic amine (e.g., 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][3][4]triazolo[4,3-a]pyrazine)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DCM or DMF, add EDC (1.2 eq) and HOBt (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes to form the activated ester.

-

Add the heterocyclic amine (1.0 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq).

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired coupled product.

Quantitative Data:

| Reactant | Molar Ratio | Reaction Time (h) | Typical Yield (%) |

| This compound | 1.0 | 12-24 | 75-90 |

| Heterocyclic Amine | 1.0 | ||

| EDC | 1.2 | ||

| HOBt | 1.2 | ||

| DIPEA | 2.0 |

Protocol 2: Deprotection of the Benzyloxycarbonyl (Cbz) Group

This protocol outlines the removal of the Cbz protecting group to liberate the free amine, a common step before further functionalization or to yield the final active pharmaceutical ingredient.

Experimental Workflow:

Caption: Workflow for Cbz deprotection.

Materials:

-

Cbz-protected compound

-

Palladium on carbon (10% Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

-

Celite®

Procedure:

-

Dissolve the Cbz-protected compound in methanol or ethanol in a flask suitable for hydrogenation.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Securely attach a hydrogen-filled balloon to the flask or use a hydrogenation apparatus.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

-

Monitor the reaction by TLC until the starting material is completely consumed (typically 2-6 hours).

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst.

-

Wash the filter cake with methanol or ethanol.

-

Combine the filtrates and concentrate under reduced pressure to obtain the deprotected product.

Quantitative Data:

| Reactant | Catalyst Loading (w/w %) | Reaction Time (h) | Typical Yield (%) |

| Cbz-Protected Compound | 5-10 | 2-6 | >95 |

Signaling Pathway Interaction

This compound is a synthetic building block and does not directly interact with signaling pathways. However, the final products derived from it, such as DPP-4 inhibitors, play a crucial role in the incretin pathway, which is vital for glucose homeostasis.

References

- 1. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. diva-portal.org [diva-portal.org]

- 3. US20120108598A1 - Sitagliptin synthesis - Google Patents [patents.google.com]

- 4. EP2481722A1 - Sitagliptin intermediates, preparation methods and uses thereof - Google Patents [patents.google.com]

- 5. Design and synthesis of beta-peptides with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Buy (R)-3-(((Benzyloxy)carbonyl)(methyl)amino)butanoic acid [smolecule.com]

- 7. This compound | C12H15NO4 | CID 11042754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemuniverse.com [chemuniverse.com]

- 9. 83509-88-0|this compound|BLD Pharm [bldpharm.com]

Application Notes and Protocols for the Deprotection of the Cbz Group in (S)-3-(((Benzyloxy)carbonyl)amino)butanoic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the removal of the benzyloxycarbonyl (Cbz or Z) protecting group from (S)-3-(((benzyloxy)carbonyl)amino)butanoic acid to yield (S)-3-aminobutanoic acid, a valuable chiral building block in pharmaceutical synthesis. The Cbz group is a widely used amine protecting group due to its stability under various conditions and its susceptibility to cleavage under specific, mild conditions.[1] The methods outlined below are standard laboratory procedures that can be adapted for different scales of synthesis.

Introduction